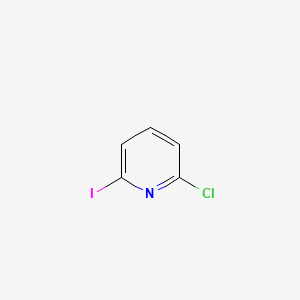

2-Chloro-6-iodopyridine

Vue d'ensemble

Description

“2-Chloro-6-iodopyridine” is a heterocyclic organic compound that contains a pyridine ring with chlorine and iodine as substituent groups .

Synthesis Analysis

The synthesis of compounds similar to “2-Chloro-6-iodopyridine” has been reported in the literature. For instance, a simple and efficient synthesis of 6-chloro-2-iodopurine from hypoxanthine has been achieved .

Molecular Structure Analysis

The molecular structure of “2-Chloro-6-iodopyridine” is a topic of research in the field of chemistry .

Chemical Reactions Analysis

“2-Chloro-6-iodopyridine” is a halogenated derivative of pyridine. It is used as a building block in organic synthesis .

Physical And Chemical Properties Analysis

“2-Chloro-6-iodopyridine” is a solid under normal conditions. It has a molecular weight of 239.44 g/mol .

Relevant Papers

There are several relevant papers on “2-Chloro-6-iodopyridine” and related compounds. For instance, a paper titled “Route to Highly Substituted Pyridines” discusses the synthesis of halogen-rich intermediates for the synthesis of pentasubstituted pyridines .

Applications De Recherche Scientifique

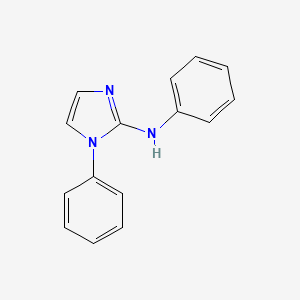

Synthesis of Imidazopyridine Derivatives

2-Chloro-6-iodopyridine: is a key precursor in the synthesis of imidazopyridine derivatives. These compounds have a structural resemblance to purines and exhibit a wide range of biological activities. They are particularly significant in the development of drugs acting as GABA_A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs) .

Development of Central Nervous System Agents

Due to its role in synthesizing imidazopyridine derivatives, 2-Chloro-6-iodopyridine contributes to the development of therapeutic agents for the central nervous system. These agents can influence various cellular pathways, which are crucial for the functioning of cancerous cells, pathogens, and components of the immune system .

Cancer Research

The compound’s ability to be used in the synthesis of molecules that interact with cancer cell pathways makes it valuable in cancer research. It can help in the development of new chemotherapeutic agents that target specific mechanisms within cancer cells .

Anti-Inflammatory Applications

As a precursor to NSAIDs, 2-Chloro-6-iodopyridine has applications in the field of inflammation. Researchers can use it to synthesize new compounds that may have improved efficacy or reduced side effects compared to existing NSAIDs .

Digestive System Disorders

The synthesis of proton pump inhibitors from 2-Chloro-6-iodopyridine aids in creating treatments for digestive system disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. These inhibitors can effectively reduce stomach acid production .

Enzyme Inhibition

This compound is also involved in the synthesis of aromatase inhibitors, which have applications in hormone-related diseases. Aromatase inhibitors can be used to treat conditions like estrogen-sensitive breast cancer by reducing the production of estrogen in the body .

Mécanisme D'action

Target of Action

Halogenated pyridines, such as 2-chloro-6-iodopyridine, are often used in the synthesis of various bioactive compounds . These compounds can interact with a wide range of biological targets depending on their specific structures and functional groups.

Mode of Action

The mode of action of 2-Chloro-6-iodopyridine is largely dependent on the specific biochemical context in which it is used. As a halogenated pyridine, it can participate in various chemical reactions to form complex structures. The iodine and chlorine substituents can be replaced through nucleophilic substitution reactions, enabling the synthesis of a wide range of bioactive compounds .

Biochemical Pathways

The exact effects would depend on the nature of the synthesized compound and its interaction with biological targets .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it could have good bioavailability .

Result of Action

As a building block in the synthesis of bioactive compounds, its effects would likely be indirect and highly dependent on the specific compounds that are synthesized .

Propriétés

IUPAC Name |

2-chloro-6-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAOLINSZGYDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596605 | |

| Record name | 2-Chloro-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-iodopyridine | |

CAS RN |

258506-66-0 | |

| Record name | 2-Chloro-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

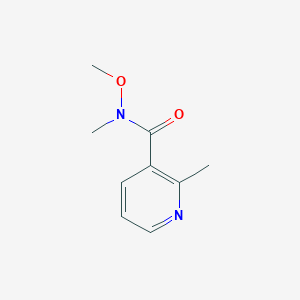

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-chloro-6-iodopyridine in the synthesis of 5,5′-dialkyl-6,6′-dichloro-2,2′-bipyridines?

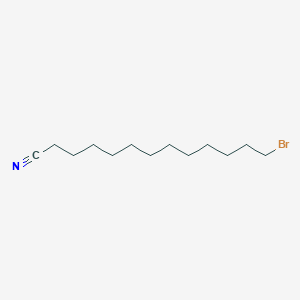

A1: 2-chloro-6-iodopyridine serves as a crucial building block in the synthesis of 5,5′-dialkyl-6,6′-dichloro-2,2′-bipyridines. The research paper highlights that 6-alkyl-3,5-dichloro-2H-1,4-oxazin-2-ones are excellent precursors for synthesizing these functionalized 2-iodo-6-chloropyridines []. These pyridines then undergo a palladium-catalyzed coupling reaction to produce the target 5,5′-dialkyl-6,6′-dichloro-2,2′-bipyridines []. This synthetic route highlights the importance of 2-chloro-6-iodopyridine as a key intermediate in achieving the desired bipyridine structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-ol](/img/structure/B1370092.png)